tert-Butyl propiolate
Overview
Description
Tert-Butyl propiolate is an ester used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .
Synthesis Analysis
This compound can be synthesized from propiolic acid and tert-butanol . It has also been used in the preparation of heterocycles , alkaloids , and unsaturated amino acids .Molecular Structure Analysis
The molecular formula of this compound is C7H10O2. It has a molecular weight of 126.15 .Chemical Reactions Analysis
This compound is known to participate in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores . It also reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a boiling point of 52-53 °C/27 mmHg and a melting point of 18-20 °C . It has a density of 0.919 g/mL at 25 °C and a refractive index of 1.418 .Scientific Research Applications
Synthesis of δ-Alkylated α,β-Unsaturated δ-Lactones : tert-Butyl propiolate serves as an efficient nucleophile in boron trifluoride-catalyzed openings of homochiral, mono-substituted epoxides. This process is used to synthesize naturally derived lactones like parasorbic acid and massoilactone (Hoyer, Kjær, & Lykkesfeldt, 1991).
Formation of Alkyl Aryloxypropenoates and Arylacrylates : this compound reacts with various phenols and aldehydes in the presence of triphenylphosphine, leading to the formation of alkyl 3-aryloxypropenoates and 2-arylacrylates. This showcases its utility in creating diverse organic compounds (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).
Gold-Catalyzed Annulation Reactions : this compound derivatives are used in gold-catalyzed [4+n]-annulations with epoxides or oxetanes, yielding seven- or eight-membered oxacyclic products. These reactions are significant for constructing medium-sized rings in organic synthesis (Sahani & Liu, 2016).
Formation of 4H-1,3-dioxine Derivatives : In gold-catalyzed formal hetero-[4π+2π] cycloadditions with carbonyl compounds, tert-Butyl propiolates yield 4H-1,3-dioxine derivatives. This process demonstrates its role in facilitating complex organic reactions (Karad, Chung, & Liu, 2015).
Chemoselective Gold-Catalyzed Reactions : tert-Butyl propiolates undergo gold-catalyzed reactions with 1,2-benzisoxazoles, demonstrating ester-controlled chemoselectivity. This indicates its potential in selective organic synthesis (Pandit, Sahani, & Liu, 2018).
Synthesis of ortho-Carborane : this compound reacts with decaborane(14) at high temperatures to form ortho-carborane, highlighting its use in synthesizing complex boron-containing compounds (Tietze, Griesbach, & Elsner, 2002).
Evaluation in Medicinal Chemistry : The tert-Butyl group, commonly found in this compound, is evaluated for its impact in medicinal chemistry, particularly for its influence on the properties of bioactive compounds (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Mechanism of Action
Target of Action
tert-Butyl propiolate is an ester It’s known to react with methimazole , suggesting that enzymes or proteins interacting with methimazole could be potential targets.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate
Biochemical Pathways
It’s used in the preparation of heterocycles , alkaloids , and unsaturated amino acids , suggesting it may influence the biochemical pathways related to these compounds.
Result of Action
Given its use in the preparation of various compounds , it can be inferred that it plays a role in the synthesis of these molecules.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known to react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
tert-butyl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPDIIFEPTULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337479 | |
Record name | tert-Butyl propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-03-3 | |
Record name | tert-Butyl propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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